molecular formula C17H19N3O2S B11405519 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B11405519
M. Wt: 329.4 g/mol
InChI Key: ZISBUERHYFEPBA-UHFFFAOYSA-N
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Description

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide is a synthetic organic compound characterized by its unique structure, which includes a benzofuran ring and a thiadiazole moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the Thiadiazole Moiety: This step often involves the reaction of a suitable amine with a thiadiazole precursor under controlled conditions.

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Conditions vary depending on the type of substitution, but may include the use of acids, bases, or other catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6,7-dimethyl-1-benzofuran-3-yl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound could influence signal transduction pathways, leading to various biological effects.

Properties

Molecular Formula

C17H19N3O2S

Molecular Weight

329.4 g/mol

IUPAC Name

2-(6,7-dimethyl-1-benzofuran-3-yl)-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C17H19N3O2S/c1-9(2)16-19-20-17(23-16)18-14(21)7-12-8-22-15-11(4)10(3)5-6-13(12)15/h5-6,8-9H,7H2,1-4H3,(H,18,20,21)

InChI Key

ZISBUERHYFEPBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CO2)CC(=O)NC3=NN=C(S3)C(C)C)C

Origin of Product

United States

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